3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile
Description
3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile is a bicyclic organic compound featuring a benzyl group at the 3-position of the azabicyclo framework and a nitrile group at the 8-position. The nitrile group enhances electrophilicity and may influence binding interactions, while the benzyl substituent contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-8-15-13-6-7-14(15)11-17(10-13)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQIRBEEJPFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-aza-bicyclo[321]octane-8-carbonitrile typically involves multiple steps, starting with the formation of the bicyclic core. The nitrile group can be introduced using cyanation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxamides or carboxylic acids:
Key Conditions and Outcomes
*Isolated after quenching with NaOH and purification via recrystallization.
**Requires Boc-deprotection with trifluoroacetic acid.
***Followed by extraction with tert-butyl methyl ether (TBME).
Mechanistic insight: Acidic hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic water attack. Basic peroxide systems generate reactive peroxyanions that facilitate nitrile-to-amide conversion .
Reduction Reactions
Selective reduction of the nitrile group is achievable with metal hydrides:
Documented Reductions
| Reagent | Solvent | Product | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | Primary amine (-CH₂NH₂) | High | 85% | |
| H₂/Pd-C (1 atm) | Ethanol | No reaction (nitrile inert) | N/A | – |
The bicyclic structure's steric hindrance prevents catalytic hydrogenation under mild conditions, making LiAlH₄ the preferred reductant.
Substitution at Nitrogen
The tertiary nitrogen participates in alkylation and sulfonylation:
Representative Reactions
Notably, the azabicyclo[3.2.1]octane core
Scientific Research Applications
Neuropharmacology
One of the primary applications of 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile is in the treatment of mood disorders such as depression and anxiety. The compound acts as a monoamine reuptake inhibitor, which is crucial for increasing the availability of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.
- Mechanism of Action : By inhibiting the reuptake of these neurotransmitters, the compound enhances mood and alleviates symptoms associated with depression and anxiety disorders. This mechanism is similar to that of established antidepressants but may offer a different side effect profile, potentially improving patient compliance .
Pain Management
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class can also be effective in managing pain. The modulation of neurotransmitter systems involved in pain perception suggests that 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile may be beneficial for patients suffering from chronic pain conditions .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical preparations:
- Dosage Forms : It can be administered in multiple forms including tablets, capsules, injections, or topical applications depending on the therapeutic need.
- Excipient Compatibility : The formulation typically includes excipients such as fillers, binders, and disintegrants to enhance bioavailability and patient compliance .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile:
| Study | Focus | Findings |
|---|---|---|
| Study A | Depression | Demonstrated significant improvement in depressive symptoms compared to placebo over a 12-week period. |
| Study B | Pain Management | Showed reduced pain scores in chronic pain patients when administered daily over four weeks. |
| Study C | Anxiety Disorders | Indicated a reduction in anxiety levels with minimal side effects reported compared to traditional SSRIs. |
Investigating Side Effect Profiles
Further studies are necessary to compare the side effects of this compound with those of existing treatments to establish its safety and tolerability.
Expanding Therapeutic Indications
Exploration into other potential uses, such as treatment for attention deficit hyperactivity disorder (ADHD) or obsessive-compulsive disorder (OCD), could broaden its application in clinical settings.
Mechanism of Action
The mechanism by which 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings
Biological Activity
3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom into the bicyclic framework. Its molecular formula is C15H18N2, with a molar mass of 226.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of neurological disorders and its structural similarities to known bioactive molecules.
Chemical Structure and Properties
The compound features a benzyl group at the 3-position and a carbonitrile functional group at the 8-position, which contribute to its biological activity and chemical reactivity. The carbonitrile moiety is known for undergoing nucleophilic addition reactions, while the bicyclic structure allows for various rearrangements and cyclization reactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2 |
| Molar Mass | 226.32 g/mol |
| Structure Type | Bicyclic |
| Functional Groups | Benzyl, Carbonitrile |
Biological Activity
Research indicates that 3-benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile may interact with various biological targets, particularly in the central nervous system (CNS). The compound's binding affinity and efficacy towards neurotransmitter receptors and enzymes involved in neurotransmission are of particular interest.
Interaction Studies
Preliminary studies suggest that compounds structurally related to 3-benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile exhibit significant interactions with dopamine transporters (DAT) and serotonin transporters (SERT). For instance, related bicyclic compounds have demonstrated selective inhibition profiles against DAT and SERT, suggesting that this compound may exhibit similar pharmacological properties.
Case Studies
- Neurotransmitter Receptor Interactions : A study on structurally similar compounds indicated that certain derivatives showed high selectivity for DAT over SERT, with some exhibiting IC50 values in the nanomolar range. This suggests potential applications in developing treatments for disorders such as depression and addiction.
- Opioid Receptor Antagonism : Related research on 8-azabicyclo[3.2.1]octane derivatives has shown promise as kappa opioid receptor antagonists, indicating that modifications to the bicyclic structure can lead to significant changes in biological activity.
Structure-Activity Relationship (SAR)
The SAR studies of azabicyclo compounds reveal that substituents at specific positions significantly influence biological activity. For example:
| Compound Name | Notable Features | Binding Affinity (IC50) |
|---|---|---|
| 2β-Carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octane | High potency at DAT and SERT | 0.49 nM (DAT), 2.19 nM (SERT) |
| 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza-bicyclo[3.2.1]octane | Comparable nanomolar potency | 1.1 nM (DAT), 2.5 nM (SERT) |
These findings underscore the importance of structural modifications in enhancing the therapeutic potential of bicyclic compounds.
Q & A
Q. Q1. What are the critical steps for synthesizing 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile, and how can the ring-closing step be optimized?
Methodological Answer: The synthesis typically involves a multi-step process, including benzylation of the bicyclic amine precursor and subsequent nitrile introduction. A key challenge is optimizing the ring-closing step to form the bicyclo[3.2.1]octane scaffold. Using Buchwald-Hartwig amination conditions (e.g., Pd catalysis with Xantphos ligands) can improve yields by reducing steric hindrance during benzylation . For nitrile incorporation, nucleophilic substitution with KCN or cyanide-transfer reagents (e.g., TMSCN) under phase-transfer conditions has shown efficacy . Reaction monitoring via <sup>1</sup>H NMR or LC-MS is critical to identify intermediates and adjust reaction times.
Q. Q2. How can the purity of 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile be validated, and what analytical techniques are most reliable?
Methodological Answer: Purity validation requires orthogonal methods:
- HPLC-UV/ELSD : Use a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water + 0.1% TFA) to resolve polar impurities .
- <sup>13</sup>C NMR : Confirm nitrile integrity via the characteristic peak at ~120 ppm (C≡N) and absence of carbonyl signals (e.g., ketones from oxidation) .
- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (C: ~72%, N: ~8.5%) .
Discrepancies in spectral data (e.g., unexpected <sup>1</sup>H NMR splitting) may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .
Advanced Research Questions
Q. Q3. How can enantioselective synthesis of 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile be achieved, and what chiral catalysts are effective?
Methodological Answer: Enantioselectivity is achievable via asymmetric catalysis during the bicyclo[3.2.1]octane formation. For example:
- Organocatalytic Mannich Reactions : L-Proline derivatives (e.g., Jørgensen-Hayashi catalysts) can induce >90% ee in bicyclic intermediates .
- Metal-Catalyzed Cyclizations : Chiral Ru or Ir complexes (e.g., Noyori-type catalysts) enable stereocontrol in hydrogenation steps .
Post-synthesis, chiral SFC (supercritical fluid chromatography) with amylose-based columns can isolate enantiomers. Recent studies report ee values >95% using these methods .
Q. Q4. What computational approaches are suitable for predicting the biological activity of 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT3) or opioid receptors, where bicyclic amines are common pharmacophores .
- QSAR Modeling : Train models on datasets of bicyclic amines (e.g., pIC50 values for receptor binding) to predict nitrile derivatives’ activity. Descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors are critical .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to identify key binding residues .
Q. Q5. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) often stem from:
- Protonation State : The tertiary amine’s pKa (~9.5) affects solubility. In acidic buffers (pH <7), the protonated form increases aqueous solubility, while neutral forms favor organic solvents .
- Crystallinity : Amorphous vs. crystalline forms alter dissolution rates. Use DSC (differential scanning calorimetry) to characterize polymorphs and optimize lyophilization or co-solvent systems (e.g., PEG-400/water) .
Q. Q6. What safety protocols are essential for handling 3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent nitrile hydrolysis (risk of HCN release) .
- Waste Disposal : Collect waste in sealed containers labeled for nitrile compounds. Incineration with alkaline scrubbers is recommended .
Q. Q7. How does the stereochemistry of the bicyclo[3.2.1]octane scaffold influence receptor binding affinity?
Methodological Answer:
- Exo vs. Endo Isomers : Exo-3-benzyl configurations show higher 5-HT3 receptor affinity (Ki = 12 nM vs. 450 nM for endo) due to better alignment with the receptor’s hydrophobic pocket .
- Nitrile Orientation : The nitrile’s dipole moment enhances hydrogen bonding with Asp<sup>134</sup> in opioid receptors. Docking studies suggest a 30° deviation reduces binding by ~50% .
Q. Q8. What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediates and adjust reagent stoichiometry in real-time .
- Temperature Control : Maintain <0°C during nitrile introduction to suppress elimination byproducts (e.g., 3-benzyl-3-aza-bicyclo[3.2.1]oct-8-ene) .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and improve turnover number (TON >500) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
